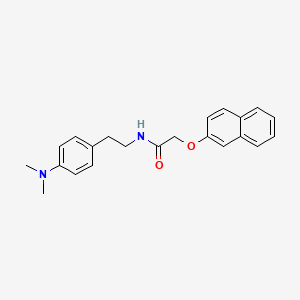

N-(4-(dimethylamino)phenethyl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-24(2)20-10-7-17(8-11-20)13-14-23-22(25)16-26-21-12-9-18-5-3-4-6-19(18)15-21/h3-12,15H,13-14,16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMQVFGWYLNEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the preparation of the phenethylamine core. The dimethylamino group is introduced through a nucleophilic substitution reaction, followed by the attachment of the naphthalene-derived acetyl group via an acylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenethylamine core can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can be performed to reduce nitro groups or carbonyl groups present in the compound.

Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Phenethylamine derivatives such as phenethyl alcohol, phenethyl aldehyde, and phenethyl carboxylic acid.

Reduction: Reduced derivatives of nitro compounds or carbonyl-containing compounds.

Substitution: Substituted phenethylamine derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate cellular processes and signaling pathways.

Medicine: Potential medicinal applications include the development of new therapeutic agents. The compound's ability to interact with various biological targets makes it a candidate for drug development in areas such as neurology and oncology.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenethyl)-2-(naphthalen-2-yloxy)acetamide exerts its effects involves interactions with specific molecular targets. The dimethylamino group can enhance the compound's ability to cross cell membranes, while the naphthalene-derived acetyl moiety can interact with enzymes or receptors. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Functional Group Impact on Properties

- The target compound’s dimethylamino group contrasts with nitro (electron-withdrawing) or methoxy (mildly donating) groups in analogues like 7c–7f ().

- Naphthalenyloxy vs. Triazole Moieties : Compounds with triazole rings () exhibit distinct hydrogen-bonding capabilities, whereas naphthalenyloxy groups prioritize hydrophobic interactions.

- Amide Linkers: The acetamide backbone is conserved across analogues, but substituents on the nitrogen (e.g., morpholinoethyl vs. phenethyl) modulate steric and electronic profiles.

Discussion of Key Differences and Implications

- Synthetic Accessibility : Triazole-containing analogues () require copper-catalyzed cycloaddition, whereas the target compound may involve simpler amide coupling.

- Pharmacokinetics: The dimethylamino group in the target compound could improve solubility relative to nitro-substituted analogues, which may require metabolic activation.

- Target Selectivity: The naphthalenyloxy moiety’s planar structure may favor interactions with aromatic residues in enzyme active sites, contrasting with the non-planar triazole derivatives.

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H24N2O2

- Molecular Weight : 364.44 g/mol

The structure features a naphthalene moiety linked to a dimethylamino phenethyl group via an acetamide functional group, which is crucial for its biological activity.

Pharmacological Profile

This compound exhibits various pharmacological activities, including:

- Cholinesterase Inhibition : The compound has shown significant inhibitory effects on acetylcholinesterase (AChE), with IC50 values indicating potent activity. For example, related compounds in studies have demonstrated IC50 values ranging from 0.02 to 0.92 µM against AChE, suggesting that this compound may exhibit similar properties .

- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. In vitro assays have shown that certain derivatives of this compound can inhibit cell proliferation without significant cytotoxicity at lower concentrations .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body:

- Cholinergic System Modulation : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic signaling which is beneficial in conditions like Alzheimer's disease .

- Cell Signaling Pathways : The compound may also influence various signaling pathways involved in cell survival and apoptosis, contributing to its anticancer effects.

Case Studies

Toxicological Profile

While this compound shows promising biological activity, its toxicological profile must be considered:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.